N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound (hereafter referred to as Compound A) is a pyridine-based acetamide derivative featuring a trifluoromethyl group (electron-withdrawing), a cyano substituent (polarity enhancer), and a thiophen-2-yl moiety (aromatic heterocycle). The tert-butyl group on the acetamide nitrogen confers steric bulk and lipophilicity. Its molecular formula is C₁₉H₁₇F₃N₃OS₂, with a molecular weight of 453.89 g/mol (as per ID: 15). Structural analogs often vary in the substituents on the pyridine core, acetamide nitrogen, or sulfanyl linker, impacting physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3OS2/c1-16(2,3)23-14(24)9-26-15-10(8-21)11(17(18,19)20)7-12(22-15)13-5-4-6-25-13/h4-7H,9H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDFGDOXJZIRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The cyano, thiophene, and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution and cross-coupling reactions.
Formation of the Sulfanylacetamide Moiety: This involves the reaction of the functionalized pyridine with tert-butylamine and a suitable sulfanylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the cyano group yields primary amines.
Scientific Research Applications
N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
Key Observations :
- The tert-butyl group in Compound A enhances metabolic stability compared to smaller alkyl/aryl groups but may reduce solubility .
- Fluorinated aryl substituents (e.g., 2-fluorophenyl) improve membrane permeability and target binding in kinase inhibitors .
- Bulky substituents like 4-iodo-2-methylphenyl increase molecular weight and may hinder pharmacokinetics, leading to discontinuation .
Pyridine Core Modifications
Key Observations :
- The thiophen-2-yl group in Compound A facilitates π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors .
- Adamantyl substituents (e.g., in CAS 488733-83-1) increase hydrophobicity and may enhance blood-brain barrier penetration .
- Methoxy groups (e.g., 3-methoxyphenyl) improve solubility but may reduce metabolic stability due to demethylation pathways .
Pharmacologically Relevant Analogs
N-(2-Cyanophenyl) Analog
- Structure: Replaces tert-butyl with 2-cyanophenyl.
- Data : Molecular weight = 405.42 g/mol; CAS: 352329-31-6.
- Application : Demonstrated moderate activity in kinase inhibition assays (IC₅₀ ~ 50 nM) but poor aqueous solubility .
Discontinued Fluorinated Analogs
- Example: 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide (CAS: 1262003-94-0).
- Reason for Discontinuation : High hepatotoxicity in preclinical studies (CymitQuimica) .
Biological Activity
N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridine ring with various substituents, including cyano, trifluoromethyl, and sulfanyl groups, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes in the body. The presence of the cyano and trifluoromethyl groups enhances its binding affinity, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiadiazole derivatives have been shown to inhibit thioredoxin reductase, an important target in cancer therapy. The compound's potential to modulate enzyme activity suggests it could play a role in cancer treatment.
Antimicrobial Properties
Research has demonstrated that related compounds exhibit antimicrobial activities against various microorganisms. For example, novel thiadiazole compounds have shown effectiveness against Staphylococcus aureus and Candida albicans , indicating that this compound may also possess similar antimicrobial properties .
Case Studies
- Inhibition of Thioredoxin Reductase : A study focused on the inhibition of thioredoxin reductase by a series of thiadiazole derivatives, revealing significant anticancer potential. The structural similarity to this compound suggests that it may exert similar effects through enzyme modulation.
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of various thiadiazole compounds against common pathogens, demonstrating that certain derivatives exhibited notable antibacterial effects, which could be extrapolated to predict the activity of N-tert-butyl derivatives .
Data Table: Biological Activities
| Activity Type | Compound Class | Target/Pathway | Findings |
|---|---|---|---|
| Anticancer | Thiadiazole Derivatives | Thioredoxin Reductase | Significant inhibition observed |
| Antimicrobial | Thiadiazole Derivatives | Bacterial and Fungal Infections | Effective against S. aureus and C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
